molecular formula C16H17NO3 B267682 N-(3-ethoxyphenyl)-4-methoxybenzamide

N-(3-ethoxyphenyl)-4-methoxybenzamide

Cat. No. B267682
M. Wt: 271.31 g/mol
InChI Key: RUQLKMYPVXZLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-4-methoxybenzamide, also known as EPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPM is a white crystalline powder that has a molecular weight of 277.33 g/mol and a melting point of 139-141°C. It is a derivative of 4-methoxybenzamide and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-4-methoxybenzamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubule network that is involved in cell division. N-(3-ethoxyphenyl)-4-methoxybenzamide binds to the colchicine binding site on tubulin, which leads to the destabilization of microtubules and the inhibition of cell division. This results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
Apart from its anticancer activity, N-(3-ethoxyphenyl)-4-methoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(3-ethoxyphenyl)-4-methoxybenzamide has potent anti-inflammatory activity and can inhibit the production of inflammatory cytokines. N-(3-ethoxyphenyl)-4-methoxybenzamide has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-ethoxyphenyl)-4-methoxybenzamide in lab experiments is its potent anticancer activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. N-(3-ethoxyphenyl)-4-methoxybenzamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using N-(3-ethoxyphenyl)-4-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-ethoxyphenyl)-4-methoxybenzamide. One of the areas that require further investigation is the mechanism of action of N-(3-ethoxyphenyl)-4-methoxybenzamide in cancer cells. Although it is known that N-(3-ethoxyphenyl)-4-methoxybenzamide inhibits tubulin polymerization, the exact molecular mechanism is not fully understood. Another area that requires further investigation is the development of more efficient methods for the synthesis of N-(3-ethoxyphenyl)-4-methoxybenzamide. This can lead to the development of more potent analogs of N-(3-ethoxyphenyl)-4-methoxybenzamide with enhanced anticancer activity. Additionally, the potential applications of N-(3-ethoxyphenyl)-4-methoxybenzamide in other areas, such as neurodegenerative diseases and inflammatory disorders, require further investigation.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(3-ethoxyphenyl)-4-methoxybenzamide has potent anticancer activity, anti-inflammatory activity, and neuroprotective effects. Although there are some limitations to its use in lab experiments, N-(3-ethoxyphenyl)-4-methoxybenzamide is a promising compound with several future directions for research.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-4-methoxybenzamide involves a series of chemical reactions starting from 4-methoxybenzamide. The first step involves the reaction of 4-methoxybenzamide with ethyl bromide in the presence of potassium carbonate to form N-(4-methoxyphenyl) ethylamide. This intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of triethylamine to obtain N-(3-ethoxyphenyl)-4-methoxybenzamide.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of N-(3-ethoxyphenyl)-4-methoxybenzamide is in the field of cancer research. Studies have shown that N-(3-ethoxyphenyl)-4-methoxybenzamide has potent anticancer activity against various types of cancer cells, including lung, breast, and colon cancer cells. N-(3-ethoxyphenyl)-4-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Product Name

N-(3-ethoxyphenyl)-4-methoxybenzamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-15-6-4-5-13(11-15)17-16(18)12-7-9-14(19-2)10-8-12/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

RUQLKMYPVXZLFV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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